molecular formula C20H23N3O4 B4217341 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone

3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone

Cat. No.: B4217341
M. Wt: 369.4 g/mol
InChI Key: FCHHYYCKTIPPNS-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline derivative structure, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of quinoline . This reaction involves the condensation of an anhydride with an imine to form a lactam, which can then be further modified to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amine derivatives .

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline core with nitro and methoxypropyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-27-13-5-11-21-17-10-9-16(14-19(17)23(25)26)20(24)22-12-4-7-15-6-2-3-8-18(15)22/h2-3,6,8-10,14,21H,4-5,7,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHHYYCKTIPPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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